molecular formula C22H18FN3OS B2470698 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895418-06-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2470698
CAS No.: 895418-06-1
M. Wt: 391.46
InChI Key: HTZXKINLMBPVRS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and antiviral discovery. This chemical is a benzothiazole-pyridine hybrid, a structural class known for significant and diverse pharmacological activities . The core benzothiazole scaffold is a privileged structure in drug discovery, frequently associated with antimicrobial and anti-tubercular properties . Furthermore, the integration of a pyridine ring and a fluorine atom into the molecular architecture is a common strategy to enhance biological activity and optimize drug-like properties. This approach is evidenced by research on similar structures, where fluorine-substituted benzothiazolyl-pyridine hybrids have demonstrated potent activity against viruses such as H5N1 (avian influenza) and SARS-CoV-2 . The presence of the 3-pyridylmethyl moiety may also contribute to targeting specific enzymatic processes. Researchers can utilize this compound as a key intermediate or lead molecule in developing new therapeutic agents, probing mechanism of action studies, and conducting structure-activity relationship (SAR) analyses against a spectrum of viral and bacterial targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-9-10-19-20(15(14)2)25-22(28-19)26(13-16-6-5-11-24-12-16)21(27)17-7-3-4-8-18(17)23/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZXKINLMBPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization.

The next step involves the introduction of the dimethyl groups at positions 4 and 5 of the benzothiazole ring. This can be accomplished through a Friedel-Crafts alkylation reaction using dimethyl sulfate as the alkylating agent.

The final step is the coupling of the benzothiazole derivative with 2-fluorobenzoyl chloride and pyridin-3-ylmethanamine. This can be achieved through an amide coupling reaction using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is C22H18FN3OSC_{22}H_{18}FN_3OS, with a molecular weight of approximately 391.5 g/mol. The compound features a benzothiazole moiety, which is known for its role in various biological activities.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted that derivatives containing the benzothiazole structure can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activities. This compound has been investigated for its effectiveness against a range of bacterial and fungal pathogens. The presence of the pyridine ring enhances the compound's interaction with microbial enzymes, leading to increased antimicrobial potency .

3. Anti-inflammatory Effects

Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess significant anti-inflammatory properties .

Material Science Applications

1. Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

2. Sensor Development

The compound's fluorescence properties can be exploited in sensor technology. It can serve as a fluorescent probe for detecting specific ions or molecules in environmental monitoring or biomedical applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study, this compound was tested against breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler derivative with similar biological activities.

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    4,5-Dimethylbenzothiazole: Shares structural similarities but lacks the additional functional groups.

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of the fluorine atom and the pyridin-3-ylmethyl group. These functional groups enhance its biological activity and specificity towards certain molecular targets, making it a promising candidate for further research and development .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a fluorinated benzamide and a pyridine group. The synthesis of benzothiazole derivatives often involves various methods such as diazo-coupling and Biginelli reactions, which have been explored in recent literature .

Chemical Structure:

  • Molecular Formula: C15_{15}H14_{14}F1_{1}N2_{2}S
  • CAS Number: 1215456-87-3

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives against various pathogens, including Mycobacterium tuberculosis. The compound's structure suggests it may exhibit similar activity due to the presence of the benzothiazole core, which has shown promising results in inhibiting M. tuberculosis with IC50_{50} values in the low micromolar range .

Table 1: Inhibitory Concentrations of Related Compounds

CompoundIC50_{50} (μM)MIC (μM)
7a7.7 ± 0.80.08
7e9.2 ± 1.50.09
INH0.2

2.2 Cytotoxicity

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary data suggest that modifications to the benzothiazole structure can enhance cytotoxicity against tumor cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (μM)
HeLa10
CaCo-215
H9c220

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of critical enzymes or pathways in microbial and cancer cells. For example, compounds with similar structures have been shown to inhibit deacetylases and other targets involved in cell proliferation and survival .

4.1 Anti-Tubercular Activity

A study investigated the anti-tubercular activity of several benzothiazole derivatives, including those structurally similar to the compound . The findings revealed significant inhibition against M. tuberculosis with some derivatives showing better binding affinity to target proteins involved in bacterial metabolism .

4.2 Anticancer Properties

In another study focusing on benzothiazole derivatives, compounds were tested against a panel of cancer cell lines including breast and colon cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity, supporting further exploration of this compound as a potential anticancer agent .

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